

tert-Butyl cyanoacetate reactivity profile

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Compound of Interest

Compound Name: *tert-Butyl cyanoacetate*

Cat. No.: B107979

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An In-depth Technical Guide to the Reactivity Profile of **tert-Butyl Cyanoacetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl cyanoacetate is a versatile and valuable reagent in modern organic synthesis. Its unique structural features—an active methylene group flanked by a nitrile and a sterically bulky tert-butyl ester—confer a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of **tert-butyl cyanoacetate**, including its physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed experimental protocols for its principal reactions, such as Knoevenagel condensation, Michael addition, and alkylation, are presented alongside quantitative data to inform reaction design and optimization. This document serves as an essential resource for chemists leveraging this compound in pharmaceutical research, agrochemical development, and fine chemical synthesis.

Physicochemical and Spectroscopic Profile

Tert-butyl cyanoacetate (CAS 1116-98-9) is a colorless to pale yellow liquid widely used as a key intermediate. The tert-butyl group provides significant steric hindrance, which can influence reaction pathways and selectivity, while the electron-withdrawing nature of the adjacent cyano and ester groups activates the central methylene protons, making them acidic.

Physical and Chemical Properties

The fundamental physical and chemical properties of **tert-butyl cyanoacetate** are summarized below. These parameters are critical for reaction setup, purification, and safety considerations.

Property	Value	References
CAS Number	1116-98-9	
Molecular Formula	C ₇ H ₁₁ NO ₂	
Molecular Weight	141.17 g/mol	
Boiling Point	40-42 °C at 0.1 mmHg	
Density	0.988 g/mL at 20 °C	
Refractive Index (n ²⁰ /D)	1.420	
Flash Point	91 °C (195.8 °F)	
Solubility	Difficult to mix with water; soluble in many organic solvents.	
Appearance	Colorless to pale yellow liquid.	

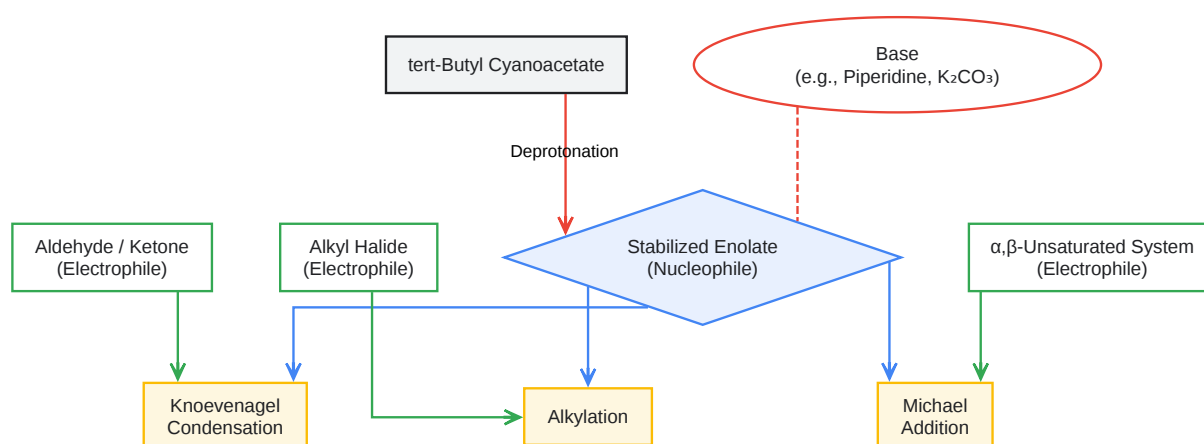
Spectroscopic Data

The spectroscopic signature is crucial for reaction monitoring and product characterization.

Spectrum Type	Key Features and Chemical Shifts (δ)	References
¹ H NMR (400 MHz, CDCl ₃)	δ 3.37 (s, 2H, -CH ₂ -), 1.50 (s, 9H, -C(CH ₃) ₃)	
Infrared (IR)	~2273 cm ⁻¹ (C≡N stretch), ~1742 cm ⁻¹ (Ester C=O stretch)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 163.9, 110.4, 84.2, 28.4, 27.5 (3C)	

Core Reactivity and Synthetic Applications

The reactivity of **tert-butyl cyanoacetate** is dominated by the acidity of its α -protons, enabling the formation of a stabilized carbanion. This nucleophile is central to its participation in a wide array of carbon-carbon bond-forming reactions.



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Core reactivity pathways of **tert-butyl cyanoacetate**.

Knoevenagel Condensation

A cornerstone reaction of active methylene compounds, the Knoevenagel condensation involves the nucleophilic addition of the **tert-butyl cyanoacetate** enolate to an aldehyde or ketone, followed by dehydration to yield an α,β -unsaturated product. This reaction is typically catalyzed by a weak base, such as an amine.

- To cite this document: BenchChem. [tert-Butyl cyanoacetate reactivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107979#tert-butyl-cyanoacetate-reactivity-profile>]

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